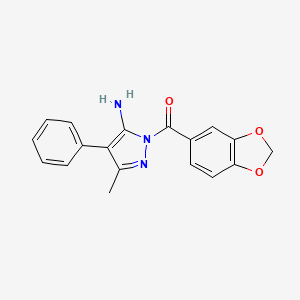

![molecular formula C15H13ClN2S B5509078 2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Chlorobenzyl)thio]-4,6-dimethylnicotinonitrile is an organic compound that may participate in numerous chemical reactions due to its functional groups. This compound's study can lead to insights into heterocyclic chemistry, organosulfur compounds, and the synthesis of potentially biologically active molecules.

Synthesis Analysis

The synthesis of similar compounds often involves reactions between nicotinonitriles and various sulfur donors or thioureas. For instance, the reaction of 2-chloronicotinonitrile with thioureas has been explored for the synthesis of pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, highlighting the potential pathways for creating complex heterocycles from simpler nicotinonitrile precursors (Coppola & Shapiro, 1981).

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be complex and is often determined using X-ray diffraction. For example, studies on similar compounds reveal the stabilization of molecular structures through intramolecular interactions and the impact of substituents on the electronic properties of the thiophene ring (Kyushin et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of this compound would be influenced by its functional groups, leading to various chemical transformations. Compounds with similar structures have been involved in reactions that highlight their potential in synthesizing new heterocycles and exploring antimicrobial activities (El‐Sayed et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different chemical environments. The crystal and molecular structures of related compounds provide insights into their potential applications and stability under various conditions (Ji, 2006).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds, potential for forming heterocyclic structures, and participation in catalytic cycles, is essential for exploring the utility of this compound in synthesis and chemical modifications. For instance, the reactivity towards nitrile oxides and the ability to form complex heterocycles highlight the versatility of related compounds in organic synthesis (Kandeel & Youssef, 2001).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

- Novel Heterocycles Synthesis : The reaction of 2-chloronicotinonitrile with thioureas leads to the synthesis of new heterocyclic compounds, showcasing the utility of related nicotinonitriles in generating novel ring systems (Coppola & Shapiro, 1981).

- Electrochemical Sensing : A study developed a voltammetric sensor for detecting water pollutants, using a novel catechol derivative for the electrocatalytic analysis. This indicates the potential of nicotinonitrile derivatives in environmental monitoring applications (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).

- Corrosion Inhibition : New synthesized nicotinonitrile derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments, demonstrating the application of such compounds in material protection (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).

Environmental and Material Sciences

- Water Pollutant Analysis : Research on the electrochemical strategy to determine thiosulfate, 4-chlorophenol, and nitrite as pollutants showcases the relevance of nicotinonitrile derivatives in the fabrication of sensors for environmental analysis, highlighting their potential utility in detecting and monitoring hazardous substances in water (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).

Antimicrobial Applications

- Antimicrobial Studies : The synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, with a focus on thieno[2,3-b]thiophene moieties, has been explored for their antimicrobial potential, suggesting that similar nicotinonitrile compounds could be investigated for their biological activities (Kheder & Mabkhot, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c1-10-7-11(2)18-15(14(10)8-17)19-9-12-3-5-13(16)6-4-12/h3-7H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZXSGUVMSCXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B5509003.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)

![1-benzyl-N-[2-(4-fluorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5509011.png)

![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)

![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

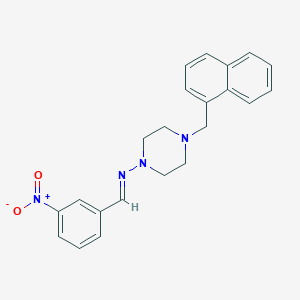

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)